Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2
Description
Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH₂)-NH₂ is a synthetic muramyl dipeptide (MDP) derivative with structural modifications designed to enhance immunomodulatory properties. MDP, a component of bacterial peptidoglycan, is known for its ability to stimulate innate immunity via interactions with nucleotide-binding oligomerization domain (NOD) receptors. This compound features:
- Lysine side-chain conjugation with trans-3-nitrocinnamoyl, introducing a nitro-aromatic group that may enhance receptor binding or stability compared to natural MDP .
The compound is synthesized via solid-phase peptide chemistry (SPPS), as indicated by its presence in peptide catalogs .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-N'-[(2S)-1-amino-6-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1-oxohexan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57)/b17-15+/t23-,24+,29-,30+,31+,34+,35+,36+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFLMCZFRXUJZ-UMEULFLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)[C@@H](C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)OCC3=CC=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N8O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 typically involves multiple steps, starting with the protection of amino acids and peptides. The benzyl group is introduced to protect the amino group, and the nitrocinnamoyl group is added through a series of reactions involving nitration and acylation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of automated peptide synthesizers can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine group.
Reduction: : The benzyl group can be removed by hydrogenation.
Substitution: : The amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and metal catalysts.
Reduction: : Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitroso compounds.
Reduction: : Removal of the benzyl group to produce the free amine.
Substitution: : Formation of various amides and esters.
Scientific Research Applications
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2: has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its immunostimulatory effects on macrophages and T-cells.
Medicine: : Investigated for potential use in immunotherapy for diseases such as hepatitis C and cancers.
Mechanism of Action
The compound exerts its effects by binding to specific receptors on immune cells, such as macrophages and T-cells. This binding triggers a cascade of intracellular signaling pathways that lead to the activation of these immune cells, enhancing their cytolytic activity against pathogens and tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Romurtide (MDP-Lys(L18), Ac-muramyl-Ala-D-Glu(Lys(stearoyl)-OH)-NH₂)
- Key Structural Differences :
- Functional Implications: Stearoyl enhances hydrophobicity, promoting integration into lipid bilayers or carrier systems for sustained immune activation . Romurtide is a clinically used immunomodulator, demonstrating efficacy in boosting leukocyte counts and cytokine production .
- Synthesis : Both compounds use SPPS with Fmoc chemistry, but Romurtide’s stearoyl group requires lipophilic conjugation steps .
Temurtide (Ac-muramyl-Thr-D-Glu-NH₂)
- Key Structural Differences: Substitutes Thr for Ala in the peptide backbone . No lysine side-chain modifications.
- Functional Implications :
MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH₂)
- Key Structural Differences: Simplest MDP analog with D-Ala and D-Glu configuration, retaining the core bacterial peptidoglycan structure . No additional acyl or aromatic modifications.
- Functional Implications: Acts as a baseline immunostimulant but lacks the enhanced activity of modified derivatives due to rapid degradation in vivo .
Table 1: Structural and Functional Comparison
| Compound | Muramyl Modification | Lys Modification | Key Biological Activity | Pyrogenicity |
|---|---|---|---|---|
| Target Compound | α-Benzyl | trans-3-Nitrocinnamoyl | Potential adjuvant (inferred) | Unknown |
| Romurtide (MDP-Lys(L18)) | None | Stearoyl | Leukocyte stimulation, cytokine production | Low |
| Temurtide (Ac-muramyl-Thr-D-Glu-NH₂) | None | None | Vaccine adjuvant | Very Low |
| MDP-DD (Ac-muramyl-D-Ala-D-Glu-NH₂) | None | None | Basic immunostimulation | High |
Key Observations:
Lipophilicity and Stability :
- The α-benzyl and nitrocinnamoyl groups in the target compound likely improve stability and cellular uptake compared to MDP-DD .
- Romurtide’s stearoyl group enhances micelle formation, aiding delivery in hydrophobic environments .
Temurtide’s Thr substitution optimizes hydrogen bonding with receptor pockets, reducing off-target effects .
Synthetic Complexity :
Biological Activity
Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 is a synthetic compound derived from muramyl peptides, which are known for their immunomodulatory and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 includes several key components:
- Muramyl Dipeptide Backbone : The core structure is based on muramyl dipeptides, which are recognized by immune receptors.
- Amino Acid Modifications : The presence of alanine (Ala), D-glutamic acid (D-Glu), and lysine (Lys) contributes to the compound's stability and biological activity.
- Trans-(3-Nitrocinnamoyl) Group : This modification may enhance the compound's interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 758.94 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 1018.5 ± 65.0 °C at 760 mmHg |
| Melting Point | Not Available |
| Flash Point | 569.8 ± 34.3 °C |
Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 exhibits several biological activities:
- Immunomodulation : The compound stimulates immune responses by activating macrophages and enhancing cytokine production, particularly interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .
- Antibacterial Activity : It shows potential as an antibacterial agent, likely due to its ability to mimic bacterial components recognized by the immune system .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Cancer Therapy : Its immunomodulatory effects can be leveraged to enhance anti-tumor immunity.
- Infectious Diseases : Given its antibacterial properties, it could be useful in treating bacterial infections.
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 significantly increased the proliferation of immune cells in response to bacterial antigens .
- Animal Models : In murine models, administration of this compound led to a marked increase in survival rates following bacterial infection, suggesting its potential as an adjunct therapy in infectious diseases .
- Cytotoxicity Assessments : Cytotoxicity assays revealed that the compound exhibits low toxicity to normal cells while effectively targeting cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ac-α-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH₂)-NH₂?
- Methodology : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/tBu protection schemes. The muramyl residue (a sugar-peptide conjugate) requires orthogonal protection (e.g., benzyl for the α-hydroxyl group) to avoid side reactions. The trans-3-nitrocinnamoyl group is introduced via post-synthetic acylation of the lysine side chain using HATU/DIPEA activation .
- Analytical Validation : Confirm regioselectivity of the nitrocinnamoyl modification using MALDI-TOF MS and reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How can researchers verify the stereochemical integrity of the D-Glu and muramyl residues?
- Methodology : Employ - HMBC NMR to confirm the D-configuration of glutamic acid by comparing coupling constants (e.g., ≈ 2.5 Hz for D-Glu vs. ~8 Hz for L-Glu). For the muramyl moiety, analyze anomeric proton signals (δ 4.8–5.2 ppm, ~3–4 Hz) and compare with reference spectra of acetylated muramic acid derivatives .
Q. What in vitro assays are suitable for preliminary screening of immunomodulatory activity?
- Methodology : Use Toll-like receptor 2 (TLR2)-transfected HEK293 cells with NF-κB luciferase reporters. Compare dose-response curves (0.1–100 μM) against MDP (muramyl dipeptide) standards. Measure IL-6/IL-8 secretion via ELISA to assess potency differences caused by the nitrocinnamoyl group .
Advanced Research Questions
Q. How does the trans-3-nitrocinnamoyl modification influence TLR2 binding kinetics compared to native MDP?
- Experimental Design : Perform surface plasmon resonance (SPR) with immobilized TLR2 extracellular domain. Analyze binding affinity () and kinetics (/) at varying ionic strengths (50–200 mM NaCl). The nitro group may enhance π-stacking with TLR2’s hydrophobic pockets, increasing residence time .
- Data Contradictions : If SPR shows higher than cellular assays, consider intracellular metabolite stability (e.g., lysosomal degradation of the nitro group) or off-target NOD2 activation .
Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy in murine models?
- Methodology :
- Pharmacokinetics : Track plasma half-life via LC-MS/MS after intravenous administration. The benzyl group may improve stability but reduce aqueous solubility, necessitating formulation with cyclodextrins .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect deacetylated or nitro-reduced metabolites in liver microsomes .
Q. How can computational modeling guide structural optimization of the nitrocinnamoyl moiety?
- Methodology :
- Perform molecular dynamics (MD) simulations of TLR2-ligand complexes (AMBER/CHARMM force fields). Identify key residues (e.g., Phe349, Leu352) interacting with the nitro group.
- Synthesize analogs with electron-withdrawing (e.g., -CF) or bulky substituents and compare predicted vs. experimental values .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR and crystallography data on the muramyl conformation?
- Troubleshooting :
- NMR vs. X-ray : Solution-state NMR may show dynamic equilibria between chair and boat conformations, while X-ray crystallography captures a single dominant state. Use NOESY to identify interproton distances consistent with chair conformations .
- Crystallization Artifacts : Co-crystallize with TLR2 to stabilize bioactive conformations, avoiding DMSO-induced distortions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
